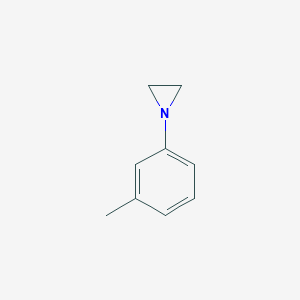![molecular formula C6H8N4 B11923879 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)
1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a pyrazole ring fused with a pyrimidine ring. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
The synthesis of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This method yields the pyrazolopyrimidine scaffold, which can then be further modified to introduce the methyl group at the desired position. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Analyse Des Réactions Chimiques
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity or modified chemical properties .
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site, with essential hydrogen bonding interactions contributing to its inhibitory activity .
Comparaison Avec Des Composés Similaires
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a fused pyrazole-pyrimidine scaffold and has shown potent CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds incorporate sugar moieties into the pyrazolopyrimidine scaffold, enhancing their cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDK2, making it a valuable tool in cancer research and drug development.
Propriétés
Formule moléculaire |
C6H8N4 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H8N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2,4,9H,3H2,1H3 |
Clé InChI |
AZLLNLITHIIZIY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=NC=C2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)

![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)



![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)





![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
